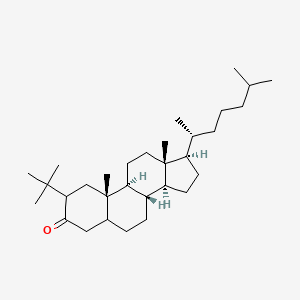![molecular formula C13H7Cl2NO2S B14624625 [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile CAS No. 58030-57-2](/img/structure/B14624625.png)
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile is a complex organic compound that features a thiophene ring substituted with chlorine atoms and a phenoxyacetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene ring is then chlorinated to introduce the chlorine atoms at the 2 and 3 positions.
The next step involves the introduction of the phenoxyacetonitrile group. This can be achieved through a nucleophilic substitution reaction where the chlorinated thiophene reacts with phenoxyacetonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichlorothiophene: A simpler compound with similar chlorine substitution on the thiophene ring.
Phenoxyacetonitrile: Lacks the thiophene ring but contains the phenoxyacetonitrile group.
Uniqueness
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile is unique due to the combination of the thiophene ring, chlorine substitution, and phenoxyacetonitrile group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
58030-57-2 |
|---|---|
Molekularformel |
C13H7Cl2NO2S |
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile |
InChI |
InChI=1S/C13H7Cl2NO2S/c14-11-8(13(17)10-2-1-7-19-10)3-4-9(12(11)15)18-6-5-16/h1-4,7H,6H2 |
InChI-Schlüssel |
MREZCVJWJZPVJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



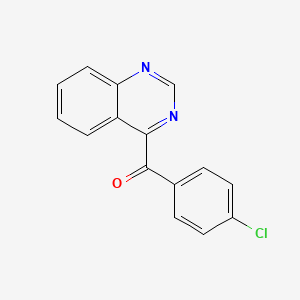

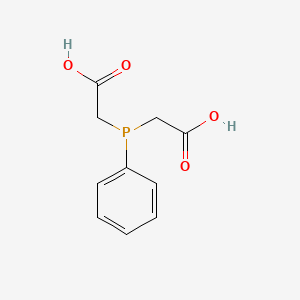
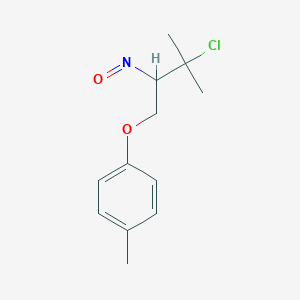
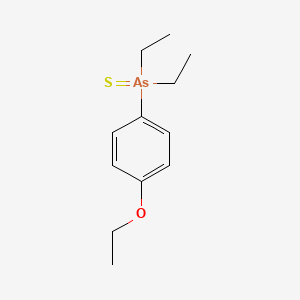

![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)


